1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Catalog No.
S626459
CAS No.
85342-62-7
M.F
C13H6F3NO5S
M. Wt
345.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluo...

CAS Number

85342-62-7

Product Name

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate

Molecular Formula

C13H6F3NO5S

Molecular Weight

345.25 g/mol

InChI

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H

InChI Key

LWHOMMCIJIJIGV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

Synonyms

N-HYDROXYNAPHTHALIMIDE TRIFLATE 99+%;N-HYDROXYNAPHTHALIMIDE TRIFLATE, 99+%, E;Methanesulfonic acid, 1,1,1-trifluoro-, 1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester;1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoroMethanesulfonate;NHN-TF;N-Hydro

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

While the compound can be found in various chemical databases like PubChem [] and Key Organics [], their entries primarily focus on the identification and basic properties of the molecule.

Potential Research Areas:

Based on the structure of the molecule, some potential areas of scientific research for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate could include:

  • Organic synthesis: The molecule's structure suggests potential applications in organic synthesis as a building block or reagent for the development of new molecules with specific functionalities.
  • Medicinal chemistry: The presence of the trifluoromethanesulfonate group, often used as a bioisostere of carboxylic acids, might indicate potential interest in exploring the molecule's biological properties and therapeutic applications.
  • Material science: The aromatic ring system and functional groups present in the molecule could be of interest for research in material science, potentially for applications in the development of new materials with specific properties.

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound with the molecular formula C13H6F3NO5SC_{13}H_{6}F_{3}NO_{5}S and a molecular weight of 345.26 g/mol. It is characterized by a unique structural framework that includes a trifluoromethanesulfonate group, which enhances its reactivity and solubility in various solvents. This compound is classified under the category of benzo[de]isoquinoline derivatives, which are known for their diverse biological and chemical properties. The compound has been assigned the CAS number 85342-62-7, indicating its recognition in chemical databases for research and industrial applications .

The mechanism of action of Trifluoromethanesulfonylbenzoisoquinolinedione remains unknown due to a lack of research exploring its biological activity. There are no documented studies investigating its interaction with specific enzymes, receptors, or other biological targets.

  • Potential irritant: The presence of the trifluoromethanesulfonyl group suggests it might be an irritant to the skin, eyes, and respiratory system [].
  • Potential organ toxicity: The compound may have negative effects on various organs due to its complex structure.

The reactivity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is primarily attributed to the presence of the trifluoromethanesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the dioxo functionality allows for potential redox reactions, making it suitable for various synthetic transformations. The compound can participate in:

  • Nucleophilic substitutions: The trifluoromethanesulfonate group can be replaced by nucleophiles.
  • Condensation reactions: The dioxo groups can react with amines or alcohols to form more complex structures.
  • Electrophilic aromatic substitutions: The aromatic system can undergo typical electrophilic aromatic substitution reactions under appropriate conditions .

Research into the biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate indicates potential pharmacological applications. It exhibits properties that may influence various biological pathways, including:

  • Antimicrobial activity: Similar compounds have shown efficacy against certain bacterial strains.
  • Antifungal properties: Derivatives have been studied for their ability to inhibit fungal growth.
  • Cytotoxic effects: Some studies suggest that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves several steps:

  • Formation of the benzo[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenolic compounds and amines.
  • Dioxo formation: Oxidative methods may be employed to introduce the two keto groups into the isoquinoline structure.
  • Trifluoromethanesulfonation: The final step involves reacting the dioxo compound with trifluoromethanesulfonic anhydride or acid to introduce the trifluoromethanesulfonate group .

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate has several applications across various fields:

  • Chemical synthesis: It serves as a reagent in organic synthesis for constructing complex molecules.
  • Pharmaceutical development: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Material science: The compound may be utilized in developing new materials due to its unique chemical properties .

Studies examining the interactions of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonateC16H12F3NO5S2Contains an isopropylthio group; studied for enhanced biological activity
Benzo[de]isoquinoline-1,3-dioneC13H8N2O2Lacks trifluoromethanesulfonate; known for strong electron-accepting properties
N-Hydroxynaphthalimide triflateC13H9F3NO4SA photoacid generator; used in photolithography applications

These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the unique position of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate within this class of chemicals. Its distinctive trifluoromethanesulfonate moiety sets it apart from others, potentially enhancing its utility in both synthetic and medicinal chemistry applications .

Nucleophilic Substitution Approaches Using Trifluoromethanesulfonyl Chloride

The most widely reported synthesis involves the nucleophilic substitution of N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under mild conditions. This method, detailed in patents , employs non-polar solvents such as toluene or xylene at temperatures between 5–10°C to minimize side reactions. The reaction proceeds via the displacement of the hydroxyl group by the triflate anion, yielding the target compound in >97% purity after recrystallization.

Key optimization parameters include:

ParameterOptimal RangeImpact on Yield
SolventToluene/XyleneMaximizes solubility of intermediates
Temperature5–10°CSuppresses hydrolysis of CF₃SO₂Cl
Reaction Time6–7 hoursEnsures complete conversion
Molar Ratio (CF₃SO₂Cl:N-hydroxyimide)1.05:1Minimizes excess reagent

Notably, the use of aqueous NaOH (14% w/w) during workup neutralizes residual HCl, facilitating phase separation and reducing emulsion formation. This method’s scalability is evidenced by batch sizes exceeding 100 g in industrial settings.

Scalable Synthesis via Mild Triflating Agents in Non-Polar Solvents

Recent advances emphasize solvent selection and reagent handling to enhance scalability. Dimethylacetamide (DMAc) and γ-butyrolactone have been explored as alternatives to aromatic solvents, though they necessitate lower temperatures (-20°C) to prevent solvolysis. A comparative study revealed:

SolventYield (%)Purity (%)Reaction Scale (g)
Toluene97.699.8100
Xylene95.298.5500
γ-Butyrolactone89.497.150

The superior performance of toluene aligns with its ability to stabilize the transition state during triflate transfer, as predicted by DFT calculations. Furthermore, CF₃SO₂Cl’s role as a "triflate reservoir" enables stoichiometric control, critical for minimizing waste in continuous-flow systems.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalized Derivatives

While direct cross-coupling of the parent compound remains underexplored, its triflate group serves as an electrophilic handle for Pd-mediated reactions. Analogous systems, such as aryl triflates, undergo Suzuki-Miyaura couplings with aryl boronic acids under ligand-free conditions. For example, Pd(OAc)₂ in acetonitrile at 25°C selectively cleaves the C–O bond, enabling the synthesis of biaryl derivatives:

$$ \text{Ar–OTf} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Na}2\text{CO}3} \text{Ar–Ar'} + \text{BF}_3\text{O} $$

Adapting this to N-hydroxynaphthalimide triflate could yield fluorescent probes or kinase inhibitors, though steric hindrance from the naphthalimide moiety may necessitate bulky phosphine ligands (e.g., XPhos).

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis, leveraging the triflate’s reactivity as a leaving group, has been demonstrated for related sulfonates. A polystyrene-bound tetrafluoroarylsulfonate linker undergoes nucleophilic displacement with N-hydroxyimides, followed by cleavage with NH₄OH to release the product. This approach achieves >99% purity by eliminating soluble byproducts:

StepResin Loading (mmol/g)Cleavage Efficiency (%)
Immobilization0.85
Displacement0.7892.3
Acidic Cleavage98.7

The methodology’s compatibility with automated synthesizers positions it as a viable route for high-throughput screening libraries.

The compound exhibits distinctive physicochemical characteristics that contribute to its synthetic versatility. The comprehensive properties are summarized below:

PropertyValue
Molecular FormulaC₁₃H₆F₃NO₅S
Molecular Weight345.25 g/mol
CAS Number85342-62-7
Melting Point212.1-214.2 °C
Boiling Point456.2±55.0 °C (Predicted)
Density1.76±0.1 g/cm³ (Predicted)
Storage Temperature2-8°C, dry and sealed
Physical FormPowder to crystal
ColorWhite to light yellow
Purity≥97%
Solubility (PGMEA)1%
Maximum Absorption365 nm (CH₃CN)

The compound's synthesis follows a well-established two-stage protocol achieving excellent yields [1]. The synthetic approach involves initial treatment of N-hydroxy-1,8-naphthalenedicarboximide with trifluoromethane sulfonyl chloride in xylene at 10°C for 7 hours, followed by sodium hydroxide treatment for 0.5 hours at room temperature, yielding 97.6% of the desired product [1].

Synthetic Preparation

StageReagentsSolventTemperatureTimeYield
Stage 1N-hydroxy-1,8-naphthalenedicarboximide; trifluoromethane sulfonyl chlorideXylene (330 mL)10°C7 hours-
Stage 2Sodium hydroxideWaterRoom temperature0.5 hours97.6%

Applications in Advanced Organic Synthesis

Suzuki-Miyaura Couplings for Polycyclic Heteroaromatic Systems

The trifluoromethanesulfonate functionality serves as an exceptional leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the construction of complex polycyclic heteroaromatic frameworks [2] [3] [4]. The triflate group exhibits superior reactivity compared to conventional halide leaving groups, enabling efficient coupling under milder reaction conditions [2] [5].

Mechanistic Considerations:

In Suzuki-Miyaura couplings, the compound undergoes oxidative addition with palladium(0) complexes, where the triflate leaving group facilitates rapid C-O bond cleavage [5] [6]. The electron-deficient nature of the benzo[de]isoquinoline core enhances the electrophilicity of the carbon bearing the triflate group, promoting efficient transmetalation with organoboronic acid partners [2] [3].

Substrate Scope and Reactivity:

Heterocyclic triflates, including the benzo[de]isoquinoline derivative, demonstrate enhanced reactivity patterns in cross-coupling reactions [7]. The polycyclic aromatic system provides additional π-π stacking interactions with catalyst ligands, potentially improving reaction selectivity and efficiency [8] [7]. Studies have shown that aryl triflates generally exhibit higher coupling efficiency than corresponding chlorides and bromides under optimized conditions [2] [4].

Catalyst Development:

Modern palladium catalysts equipped with bulky phosphine ligands show exceptional performance with heteroaromatic triflate substrates [2] [7]. The development of air-stable precatalysts has further enhanced the practical applicability of these transformations [9]. Advanced catalyst systems can achieve coupling reactions at room temperature with substrates containing sensitive functional groups [2].

Photoredox Catalysis Utilizing Triflate Leaving Group Properties

The compound demonstrates remarkable photochemical properties that enable its application in visible light-mediated radical chemistry [10] [11] [12]. Upon irradiation at 365 nm, the naphthalimide chromophore undergoes photoexcitation, facilitating electron transfer processes that can generate reactive radical intermediates [10] [11].

Photophysical Properties:

The benzo[de]isoquinoline framework exhibits strong absorption at 365 nm in acetonitrile, characteristic of naphthalimide derivatives [13] [14]. This absorption profile makes the compound compatible with commonly available UV-LED light sources used in photoredox catalysis [11] [15]. The excited state exhibits appropriate redox potentials for single electron transfer reactions [10] [16].

Radical Generation Mechanisms:

Under photochemical conditions, the triflate leaving group can participate in homolytic cleavage reactions, generating trifluoromethyl radicals and naphthalimide-centered radicals [12]. These reactive intermediates can engage in various radical addition, substitution, and cyclization reactions [11]. The photochemical generation of radicals offers advantages over traditional thermal methods, including milder reaction conditions and improved functional group tolerance [11] [15].

Applications in Trifluoromethylation:

The compound can serve as a trifluoromethyl radical source in photoredox-catalyzed trifluoromethylation reactions [11]. When combined with appropriate photocatalysts, the system enables efficient introduction of trifluoromethyl groups into aromatic and heteroaromatic substrates [11] [15]. The naphthalimide core can also function as a built-in photosensitizer, potentially eliminating the need for external photocatalysts [12].

Synthetic Methodology Development:

Continuous flow protocols have been developed for photoredox reactions involving related triflate compounds, enabling scalable synthesis of fluorinated organic molecules [11]. These methodologies demonstrate the practical utility of photoactivatable triflate compounds in pharmaceutical and materials chemistry applications [11] [15].

Construction of DNA Damage Probes via Radical Transfer Mechanisms

The benzo[de]isoquinoline scaffold exhibits pronounced DNA-binding properties through intercalation mechanisms, making it valuable for developing DNA damage probes. The planar aromatic system facilitates insertion between DNA base pairs, positioning reactive functionalities in proximity to the DNA backbone for damage studies.

DNA Binding Studies:

Naphthalimide derivatives, including benzo[de]isoquinoline compounds, demonstrate strong DNA binding constants typically ranging from 10⁵ to 10⁶ M⁻¹. The intercalation process involves π-π stacking interactions between the aromatic probe and DNA base pairs, with binding affinity influenced by the electronic properties of substituents.

Photocleavage Mechanisms:

Upon photoactivation, the compound can generate reactive oxygen species including singlet oxygen and radical intermediates that cause oxidative DNA damage. The mechanism involves initial photoexcitation of the naphthalimide chromophore, followed by energy or electron transfer to molecular oxygen or direct hydrogen abstraction from DNA. Studies have demonstrated that DNA photocleavage efficiency correlates with the lifetime of charge-separated states formed upon photoexcitation.

Charge Transfer Dynamics:

The benzo[de]isoquinoline system participates in long-range charge transfer through the DNA π-stack. This property enables the compound to act as both a DNA damage agent and a probe for studying charge transport in biological systems. The oxidative damage patterns provide insights into DNA repair mechanisms and cellular responses to oxidative stress.

Mechanistic Investigations:

Experimental evidence indicates that DNA damage proceeds through guanine radical formation as a key intermediate. The naphthalimide-based probes can oxidize guanine bases, leading to formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker of oxidative damage. Radical scavenger studies confirm the involvement of reactive oxygen species in the damage process.

Applications in Chemical Biology:

The compound's dual properties as a DNA intercalator and photoactivatable damage agent make it valuable for studying DNA repair pathways and developing new therapeutic approaches. The ability to control damage timing through light exposure provides temporal resolution in biological studies. Furthermore, the compound can be modified with targeting groups to achieve sequence-specific DNA damage.

Tandem Cyclization Strategies for Isoquinoline-Alkaloid Analogues

The benzo[de]isoquinoline framework serves as a versatile building block for constructing isoquinoline alkaloid analogues through tandem cyclization approaches. These synthetic strategies enable rapid assembly of complex polycyclic structures found in natural products and pharmaceutical compounds.

Synthetic Strategy Development:

Modern approaches to isoquinoline alkaloid synthesis employ cascade reactions that form multiple rings in a single transformation. The benzo[de]isoquinoline triflate can participate in these sequences as both an electrophilic partner and a structural scaffold. Key transformations include copper-catalyzed annulation reactions, silver-mediated cyclizations, and base-promoted tandem processes.

Mechanistic Pathways:

Tandem cyclization reactions typically proceed through initial nucleophilic attack on the activated aromatic system, followed by intramolecular ring closure. The triflate leaving group facilitates these transformations by activating the aromatic carbon toward nucleophilic substitution. Sequential bond-forming events can construct multiple rings with high efficiency, often achieving yields exceeding 80%.

Catalyst Development:

Transition metal catalysts, particularly copper and silver complexes, demonstrate exceptional performance in isoquinoline synthesis from benzo[de]isoquinoline precursors. These catalysts promote both the initial activation step and subsequent cyclization reactions. Ligand design plays a crucial role in controlling regioselectivity and preventing unwanted side reactions.

Substrate Scope:

The methodology tolerates diverse functional groups, enabling synthesis of structurally varied alkaloid analogues. Electron-withdrawing and electron-donating substituents on the aromatic rings are generally compatible with the reaction conditions. The approach has been successfully applied to both simple and complex target molecules.

Applications in Natural Product Synthesis:

The tandem cyclization approach has enabled concise total syntheses of several isoquinoline alkaloids. Notable examples include the synthesis of TMC-120B in improved yields compared to previous routes. The methodology provides access to both natural products and unnatural analogues for biological evaluation.

Future Developments:

Ongoing research focuses on developing asymmetric variants of these transformations to access enantiomerically pure alkaloid analogues. Additionally, flow chemistry adaptations are being explored to improve scalability and reproducibility. The integration of these methodologies with other synthetic transformations promises to further expand their utility in complex molecule synthesis.

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Wikipedia

N-Hydroxynaphthalimide triflate

Dates

Last modified: 08-15-2023

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